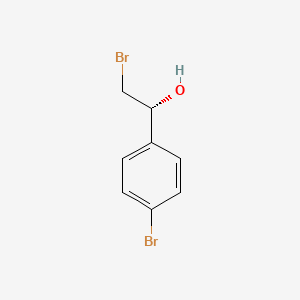

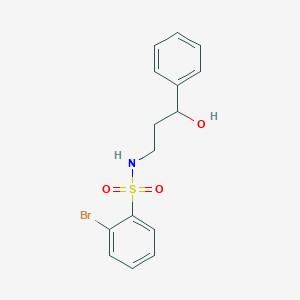

(R)-2-Bromo-1-(4-bromophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A synthetic method of a similar compound, R-1-(4-bromophenyl) ethanol, involves taking 1-(4-bromophenyl) ethanol as a raw material, lipase as a biological separation catalyst, and acidic resin as a racemic catalyst . The method involves dynamic kinetic resolution on chlorophenol ester as an acyl donor to obtain R-1-(4-bromophenyl) ethanol ester and hydrolyzing with LiOH to obtain the R-1-(4-bromophenyl) ethanol .Applications De Recherche Scientifique

Photochemical and Photophysical Properties in Phthalocyanines : A study demonstrated the synthesis of phthalocyanine derivatives modified with (R)-1-(4-bromophenyl)ethanol. These compounds exhibited distinct photochemical and biological properties, indicating the potential for applications in photodynamic therapy and fluorescence imaging (Ramos et al., 2015).

Synthesis of β-adrenergic Blockers : Research indicated the use of (R)-2-Bromo-1-(4-nitrophenyl)ethanol as a precursor for the synthesis of important β-adrenergic receptor blocking drugs, highlighting its importance in pharmaceutical synthesis (Kapoor et al., 2005).

Lipase-Mediated Enantioselective Reactions : A study utilized (R)-2-Bromo-1-(4-nitrophenyl)ethanol in lipase-catalyzed enantioselective reactions, emphasizing its role in the synthesis of enantioenriched intermediates for drug development (Conde et al., 1998).

Development of Nanohybrid Biocatalysts : Research explored the use of (R)-2-Bromo-1-(4-bromophenyl)ethanol in developing nanohybrid materials for kinetic resolution of secondary alcohols, demonstrating its application in the synthesis of chiral drugs and bioactive substances (Galvão et al., 2018).

Chemoenzymatic Synthesis Applications : The compound has been used in studies related to the chemoenzymatic synthesis of various compounds, including its use in biocatalytic processes for the preparation of pharmaceutical intermediates (Chen et al., 2019).

Role in Asymmetric Biaryl Suzuki Reactions : It served as a chiral auxiliary in highly diastereoselective biaryl Suzuki coupling reactions, which are crucial in organic synthesis and the production of certain pharmaceutical compounds (Broutin & Colobert, 2003).

Safety and Hazards

Orientations Futures

A study found that a phthalocyanine derivative containing a ®-1-(4-bromophenyl)ethoxy moiety showed a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . This suggests potential future directions for research into compounds containing ®-1-(4-bromophenyl)ethanol.

Propriétés

IUPAC Name |

(1R)-2-bromo-1-(4-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCHBFOKYCUST-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Bromo-1-(4-bromophenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)

![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)

![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)

![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)

![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)

![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B2934179.png)